molecular formula C4H6F3NO2S B14912775 (R)-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide

(R)-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide

Cat. No.: B14912775
M. Wt: 189.16 g/mol
InChI Key: ILQARAABESRHBW-GSVOUGTGSA-N
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Description

®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isothiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide typically involves the reaction of trifluoromethyl-containing precursors with isothiazolidine derivatives. One common method includes the use of trifluoromethyl sulfonyl chloride as a starting material, which undergoes nucleophilic substitution with an isothiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield the corresponding sulfide or sulfoxide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isothiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone, sulfide, and sulfoxide derivatives, as well as various substituted isothiazolidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethyl-1,2,4-triazole
  • 3-Trifluoromethyl-1,2,4-oxadiazole
  • 3-Trifluoromethyl-1,2,4-thiadiazole

Uniqueness

®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide is unique due to its isothiazolidine ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C4H6F3NO2S

Molecular Weight

189.16 g/mol

IUPAC Name

(3R)-3-(trifluoromethyl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C4H6F3NO2S/c5-4(6,7)3-1-2-11(9,10)8-3/h3,8H,1-2H2/t3-/m1/s1

InChI Key

ILQARAABESRHBW-GSVOUGTGSA-N

Isomeric SMILES

C1CS(=O)(=O)N[C@H]1C(F)(F)F

Canonical SMILES

C1CS(=O)(=O)NC1C(F)(F)F

Origin of Product

United States

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